molecular formula C₁₈H₁₀D₆INO₄ B1146599 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS No. 951400-21-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Número de catálogo: B1146599
Número CAS: 951400-21-8
Peso molecular: 443.27
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Used in the preparation of labeled phenethylamine derivatives as internal stardard in gas chromatography-mass spectrometry (GC-MS) assays.>

Propiedades

IUPAC Name

2-[2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Isotopic Fingerprint

In the landscape of modern drug discovery and neuroscience research, the strategic use of stable isotope-labeled compounds is paramount for unraveling complex metabolic pathways and ensuring analytical precision. N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, a deuterated analog of a precursor to the potent serotonin 5-HT2A receptor agonist 2C-I, stands as a critical tool in this endeavor. The introduction of six deuterium atoms onto the methoxy groups provides a unique mass shift, rendering it an ideal internal standard for quantitative mass spectrometry-based assays and a valuable probe in metabolic studies.[1][2]

This guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid template to provide a narrative that is both technically robust and practically insightful. We will delve into the synthetic rationale, explore the nuances of its structural characterization through a multi-technique approach, and discuss its practical applications, thereby offering a comprehensive resource for researchers in the field.

I. Strategic Synthesis: A Modular and Validated Approach

The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is a multi-step process that leverages well-established organic chemistry principles, including the Gabriel synthesis for the introduction of the primary amine precursor.[2][3][4] The deuteration is strategically introduced at the methoxy groups, which are less susceptible to back-exchange under typical physiological and analytical conditions, ensuring the isotopic integrity of the label.[5]

A. Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a convergent pathway, commencing with the preparation of the deuterated phenethylamine precursor, followed by its reaction with phthalic anhydride.

Synthetic Workflow cluster_0 Deuterated Precursor Synthesis cluster_1 Final Product Assembly 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 2,5-Di(methoxy-d3)benzaldehyde 2,5-Di(methoxy-d3)benzaldehyde 2,5-Dimethoxybenzaldehyde->2,5-Di(methoxy-d3)benzaldehyde Deuteromethylation 1-(2,5-Di(methoxy-d3)phenyl)-2-nitroethene 1-(2,5-Di(methoxy-d3)phenyl)-2-nitroethene 2,5-Di(methoxy-d3)benzaldehyde->1-(2,5-Di(methoxy-d3)phenyl)-2-nitroethene Henry Reaction 2-(2,5-Di(methoxy-d3)phenyl)ethanamine 2-(2,5-Di(methoxy-d3)phenyl)ethanamine 1-(2,5-Di(methoxy-d3)phenyl)-2-nitroethene->2-(2,5-Di(methoxy-d3)phenyl)ethanamine Reduction 2-(2,5-Di(methoxy-d3)-4-iodophenyl)ethanamine 2-(2,5-Di(methoxy-d3)-4-iodophenyl)ethanamine 2-(2,5-Di(methoxy-d3)phenyl)ethanamine->2-(2,5-Di(methoxy-d3)-4-iodophenyl)ethanamine Iodination Target_Molecule N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 2-(2,5-Di(methoxy-d3)-4-iodophenyl)ethanamine->Target_Molecule Gabriel Synthesis (Phthalic Anhydride) Phthalic Anhydride Phthalic Anhydride

Caption: Synthetic pathway for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

B. Detailed Experimental Protocols

This initial step introduces the deuterium labels. While multiple routes exist for the synthesis of 2,5-dimethoxybenzaldehyde, a common starting point for deuteration is the methylation of 2,5-dihydroxybenzaldehyde using a deuterated methylating agent.

Reagent Molar Equivalent Notes
2,5-Dihydroxybenzaldehyde1.0
Iodomethane-d32.2Commercially available
Potassium Carbonate (K₂CO₃)2.5Anhydrous
Acetone-Anhydrous, as solvent

Protocol:

  • To a stirred suspension of 2,5-dihydroxybenzaldehyde and anhydrous potassium carbonate in anhydrous acetone, add iodomethane-d3 dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-di(methoxy-d3)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

This multi-step conversion from the deuterated benzaldehyde to the corresponding phenethylamine is a critical sequence.

Protocol:

  • Henry Reaction: React 2,5-di(methoxy-d3)benzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to form the corresponding nitrostyrene derivative.

  • Reduction: Reduce the nitrostyrene using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF, to yield 2-(2,5-di(methoxy-d3)phenyl)ethanamine.

  • Iodination: The phenethylamine is then iodinated at the 4-position of the aromatic ring. This can be achieved using iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.

The final step involves the protection of the primary amine with a phthalimide group, following a procedure analogous to the Gabriel synthesis.[2][3][4][6][7]

Reagent Molar Equivalent Notes
2-(2,5-Di(methoxy-d3)-4-iodophenyl)ethan-1-amine1.0From Step 2
Phthalic Anhydride1.1
Dimethylformamide (DMF)-Anhydrous, as solvent

Protocol:

  • A suspension of 2-(2,5-di(methoxy-d3)-4-iodophenyl)ethan-1-amine and phthalic anhydride in anhydrous DMF is heated to reflux overnight.[6]

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash sequentially with ethanol and petroleum ether to afford the title compound as a white solid.[6]

II. Comprehensive Structural Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure and confirming the location of the deuterium labels.[8]

The 1H NMR spectrum will be similar to its non-deuterated analog, with the key difference being the absence of signals corresponding to the methoxy protons.

Expected 1H NMR Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85m4HPhthalimide protons
~7.20s1HAr-H
~6.80s1HAr-H
~3.80t2H-CH₂-N
~2.90t2HAr-CH₂-

Causality: The absence of the two sharp singlets typically observed around 3.6-3.8 ppm for the methoxy groups in the non-deuterated analog is the primary evidence of successful deuteration. The chemical shifts are referenced against the residual solvent peak.[9]

The 13C NMR spectrum provides a map of the carbon skeleton. The signals for the deuterated methoxy carbons will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1) and will be shifted slightly upfield compared to their protonated counterparts.

Expected 13C NMR Data (101 MHz, DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~168C=O (Phthalimide)
~152Ar-C-O
~150Ar-C-O
~134Ar-C (Phthalimide)
~131Ar-C (Phthalimide)
~123Ar-CH (Phthalimide)
~118Ar-CH
~116Ar-CH
~85Ar-C-I
~56 (triplet)-OCD₃
~55 (triplet)-OCD₃
~38-CH₂-N
~28Ar-CH₂-

Self-Validation: The observation of the upfield-shifted and triplet-split methoxy carbon signals provides unambiguous confirmation of the isotopic labeling.

A 2H NMR spectrum will show a singlet in the region of the methoxy groups, providing direct evidence and quantification of the deuterium incorporation.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition, and for providing insights into the fragmentation pathways.[10][11]

Analytical Workflow for Mass Spectrometry:

MS Workflow Sample Sample Ionization Ionization Sample->Ionization ESI or EI Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Q-TOF or Orbitrap Detector Detector Mass_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis

Caption: A typical workflow for the mass spectrometric analysis of the title compound.

Expected HRMS Data (ESI+):

  • Molecular Ion: [M+H]+ at m/z 444.0881 (calculated for C₁₈H₁₁D₆INO₄ + H⁺). The six-dalton mass shift compared to the non-deuterated analog (m/z 438.0197) is a clear indicator of successful deuteration.

  • Isotopic Pattern: The presence of the iodine atom will result in a characteristic isotopic pattern that should be carefully analyzed.

Predicted Fragmentation Pattern:

The fragmentation of N-substituted phthalimides is well-documented and typically involves cleavage of the bonds adjacent to the phthalimide nitrogen.[12]

  • Loss of the Phthalimide Group: A common fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of a deuterated phenylethyl fragment ion.

  • Cleavage within the Phthalimide Moiety: Fragmentation of the phthalimide ring itself can occur, often with the loss of CO or C₂H₂O₂.

  • Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons can also be observed.

The deuterium labels on the methoxy groups are expected to remain intact on the aromatic ring-containing fragments, allowing for the tracking of these fragments in tandem mass spectrometry (MS/MS) experiments.

III. Application in a Self-Validating System: An Internal Standard for Quantitative Analysis

The primary application of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is as an internal standard in quantitative analytical methods, particularly for the determination of its non-deuterated analog or the active compound 2C-I in biological matrices.[1][2]

A. Rationale for Use as an Internal Standard

An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a distinct mass-to-charge ratio.[2] Deuterated standards are considered the gold standard for isotope dilution mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][13]

Workflow for Quantitative Analysis using the Deuterated Standard:

Quantitative_Analysis_Workflow Sample_Collection Sample_Collection Spiking Spiking Sample_Collection->Spiking Add known amount of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 Sample_Preparation Sample_Preparation Spiking->Sample_Preparation Extraction, clean-up LC-MS_Analysis LC-MS_Analysis Sample_Preparation->LC-MS_Analysis Separation and Detection Data_Processing Data_Processing LC-MS_Analysis->Data_Processing Peak integration and ratio calculation Quantification Quantification Data_Processing->Quantification Concentration determination

Caption: Workflow for the quantitative analysis of 2C-I or its precursor using the deuterated internal standard.

B. Protocol for a Self-Validating Quantitative Assay

Objective: To quantify 2C-I in a biological matrix (e.g., plasma or urine) using LC-MS/MS with N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 as an internal standard.

Protocol:

  • Sample Preparation: To a known volume of the biological sample, add a precise amount of the deuterated internal standard solution.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Use a suitable chromatographic method to separate the analyte and the internal standard.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Trustworthiness: The use of a co-eluting, deuterated internal standard corrects for variations in sample extraction, matrix effects, and instrument response, leading to a highly accurate and precise quantitative method. This self-validating system ensures the reliability of the analytical data.[2]

IV. Conclusion: A Versatile Tool for Advancing Research

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is more than just a labeled molecule; it is a meticulously designed tool that empowers researchers to achieve greater accuracy and confidence in their analytical and metabolic studies. Its synthesis, while requiring careful execution, is based on robust and well-understood chemical transformations. The structural elucidation, through the combined power of NMR and mass spectrometry, provides an unambiguous confirmation of its identity and isotopic purity. As an internal standard, it forms the bedrock of a self-validating quantitative system, a critical requirement in the rigorous environments of drug development and forensic analysis. This in-depth guide has aimed to provide not just the "what" and "how," but also the "why," fostering a deeper understanding of the scientific principles that underpin the utility of this important research chemical.

V. References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Brutcher, F. V., & Roberts, W. J. (1959). The Synthesis of Some 2,5-Dimethoxyphenethylamines. Journal of Organic Chemistry, 24(3), 385-387.

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • MDPI. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Pharmaceuticals, 15(9), 1135.

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Brzezinski, P., & Zundel, G. (1992). Proton transfer in the catalytic cycle of bacteriorhodopsin. Journal of Physical Chemistry, 96(2), 971-975.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964.

  • Theobald, D. S., Maurer, H. H., & Staack, R. F. (2006). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of mass spectrometry, 41(7), 872-886.

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.

  • PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.

  • SWGDRUG.org. (2005, August 22). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Retrieved from [Link]

  • MDPI. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Applied Sciences, 14(4), 1377.

  • ResearchGate. (2014, September 11). (PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. 34(3), 151-156.

  • Semantic Scholar. (2023, May 26). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Retrieved from [Link]

  • MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 143.

  • The Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Organic & Biomolecular Chemistry.

  • DIAL. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Retrieved from [Link]

  • YouTube. (2021, July 7). Gabriel Amine Synthesis. Retrieved from [Link]

Sources

NMR spectra characterization for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6: A Technical Guide for Isotopic Labeling Validation

Executive Summary

The synthesis and structural validation of isotopically labeled reference standards are foundational to modern pharmacokinetic profiling and forensic mass spectrometry. N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 (CAS: 951400-21-8)[1] serves as a critical, stable-isotope-labeled precursor for the production of 2C-I-d6. In this molecule, the deuterium labels are strategically incorporated into the two methoxy groups (-OCD3)[1]. This technical whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to confirm both the structural integrity and the isotopic purity of this specific compound.

Part 1: Structural Context & Isotopic Rationale

The targeted deuteration of the methoxy groups is not arbitrary. In biological systems, methoxy groups on phenethylamine derivatives are primary sites for CYP450-mediated O-demethylation. Replacing the hydrogen atoms with deuterium introduces a kinetic isotope effect, enhancing metabolic stability while providing a distinct +6 Da mass shift essential for LC-MS/MS internal standardization.

From an NMR perspective, the unlabeled precursor (CAS: 64584-29-8)[1] exhibits two distinct 3H singlets at approximately 3.61 ppm and 3.54 ppm in its 1H NMR spectrum when acquired in DMSO-d6[2]. The successful synthesis of the -d6 analog is characterized by the complete erasure of these signals in the proton spectrum, coupled with the emergence of unique scalar coupling patterns in the carbon spectrum[3].

Isotope_Effect Deuteration Deuteration of Methoxy Groups (-OCD3) ProtonNMR 1H NMR Impact Loss of 6H singlet at ~3.5-3.6 ppm Deuteration->ProtonNMR CarbonNMR 13C NMR Impact J-coupling (1J_CD ≈ 21 Hz) -> Septet Deuteration->CarbonNMR DeuteriumNMR 2H NMR Impact Broad singlets at ~3.5-3.6 ppm Deuteration->DeuteriumNMR

Mechanistic impact of deuterium labeling on NMR spectra.

Part 2: Experimental Methodologies: A Self-Validating Protocol

To establish absolute trustworthiness in the isotopic purity, we employ an orthogonal, self-validating NMR approach. Relying solely on 1H NMR is insufficient, as it only proves the absence of protons, which could theoretically result from structural degradation. Therefore, 1H NMR must be corroborated by 13C NMR (proving the carbon framework remains intact) and 2H NMR (proving the deuterium is present at the correct chemical shift).

Protocol: Multiparametric NMR Acquisition

Step 1: Sample Preparation Strategy

  • Action : Weigh 20 mg of the analyte and dissolve in 0.6 mL of DMSO-d6 for 1H/13C acquisition. Prepare a separate 20 mg sample in CHCl3 (natural abundance) for 2H acquisition.

  • Causality : DMSO-d6 provides excellent solubility for phthalimide derivatives[2]. However, for 2H NMR, utilizing a non-deuterated solvent like CHCl3 prevents the massive solvent deuterium signal from saturating the receiver and obscuring the target -OCD3 signals.

Step 2: 1H NMR Acquisition (Signal Erasure)

  • Action : Acquire at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay ( D1​ ).

  • Causality : A standard D1​ is sufficient for the rapidly relaxing protons of the aromatic and ethyl chain regions. The primary goal is to integrate the residual signals at 3.54-3.61 ppm against the phthalimide aromatic protons (7.83 ppm) to quantify isotopic purity.

Step 3: 13C NMR Acquisition (Scalar Coupling & Relaxation)

  • Action : Acquire at 100 MHz using inverse-gated decoupling (zgig) or standard decoupling with an extended relaxation delay ( D1​≥5 s) and a high number of scans (>1024).

  • Causality : Deuterium has a smaller gyromagnetic ratio than hydrogen. Consequently, the -OCD3 carbons lack the strong Nuclear Overhauser Effect (NOE) enhancement typically provided by protons[4]. Furthermore, the quadrupolar nature of deuterium alters the dipolar relaxation mechanism, significantly increasing the T1​ relaxation time of the attached carbon[4]. Extended delays and higher scan counts are mandatory to achieve an adequate signal-to-noise ratio for the resulting septets.

Step 4: 2H NMR Acquisition (Direct Observation)

  • Action : Acquire at 61.4 MHz (on a 400 MHz system) using a broad-band probe. Disable the lock (or lock on 19F if hardware permits) and acquire 128 scans.

  • Causality : Deuterium is a spin-1 nucleus with a quadrupole moment, leading to rapid quadrupolar relaxation and broader linewidths. Careful shimming on the proton free-induction decay (FID) prior to switching to the 2H channel ensures optimal resolution.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in DMSO/CHCl3) Acq1H 1H NMR Acquisition (Verify -OCH3 absence) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (Observe -OCD3 septets) SamplePrep->Acq13C Acq2H 2H NMR Acquisition (Confirm 2H resonance) SamplePrep->Acq2H DataAnalysis Multiparametric Analysis & Purity Calculation Acq1H->DataAnalysis Acq13C->DataAnalysis Acq2H->DataAnalysis Validation Isotopic Purity > 99% Validated Standard DataAnalysis->Validation

Multiparametric NMR workflow for isotopic validation.

Part 3: Spectral Analysis & Mechanistic Interpretation

The interpretation of the acquired spectra relies on fundamental quantum mechanical principles governing isotopic substitution.

1H NMR Analysis: In the unlabeled molecule, the 1H NMR spectrum features a 4H multiplet at 7.83 ppm (phthalimide), two 1H singlets at 7.19 and 6.77 ppm (central aromatic ring), a 2H triplet at 3.81 ppm (CH2-N), two 3H singlets at 3.61 and 3.54 ppm (methoxy groups), and a 2H triplet at 2.87 ppm (Ar-CH2)[2]. In the d6-variant, the signals at 3.61 and 3.54 ppm must integrate to <0.06 relative to the phthalimide protons to confirm >99% isotopic purity.

13C NMR Analysis: The isotopic substitution induces two critical phenomena in the 13C spectrum:

  • Scalar Coupling (Multiplet Generation) : The 1JCH​ coupling constant for a methoxy group is typically ~145 Hz. Because the gyromagnetic ratio of deuterium is ~15.3% that of hydrogen, the 1JCD​ coupling is proportionally reduced to approximately 21-22 Hz. Furthermore, coupling to three spin-1 deuterium nuclei splits the carbon signal into a distinct septet ( 2nI+1=2(3)(1)+1=7 )[3][5].

  • Intrinsic Isotope Shift : The heavier deuterium atoms lower the zero-point vibrational energy of the C-D bonds compared to C-H bonds. This results in greater shielding of the carbon nucleus, causing an upfield shift (intrinsic deuterium isotope effect) of approximately 0.8 to 1.0 ppm relative to the unlabeled methoxy carbon[6][7].

Part 4: Data Presentation

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)

Proton AssignmentUnlabeled Precursor (ppm)d6-Precursor (ppm)Integration (d6)Multiplicity
Phthalimide Ar-H7.837.834HMultiplet
Central Ar-H (C3)7.197.191HSinglet
Central Ar-H (C6)6.776.771HSinglet
-CH2-N (Ethyl)3.813.812HTriplet
-OCH3 (Meta)3.61Absent0HSinglet
-OCH3 (Ortho)3.54Absent0HSinglet
Ar-CH2 (Ethyl)2.872.872HTriplet

Table 2: 13C NMR Key Features of the Methoxy/Deuteromethoxy Carbons

ParameterUnlabeled (-OCH3)Labeled (-OCD3)Mechanistic Driver
Multiplicity (1H Decoupled)SingletSeptet 2nI+1 rule ( I=1 for 2H)
Coupling ConstantN/A (Decoupled) 1JCD​≈21 HzRatio of gyromagnetic ratios ( γD​/γH​ )
Chemical Shift ( Δδ )Baseline~0.8 - 1.0 ppm UpfieldIntrinsic Deuterium Isotope Effect
Signal IntensityHigh (NOE enhanced)Low (No NOE, long T1​ )Dipolar relaxation efficiency

References

  • "N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide synthesis", ChemicalBook.
  • "N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6", LGC Standards.
  • "Isoeugenol-d3 | Benchchem", Benchchem.
  • "Application of Deuterium Isotope Effects on NMR Parameters as a Method of Intramolecular Hydrogen Bond Characterization...", ERA Scholaris.
  • "Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones...", ResearchGate.
  • "Synthesis of Novel Sulfur(VI) Reagents and the Regioselective Functionalization of Helicenes...", eDiss Uni-Goettingen.
  • "Methyl stearate-d35", Benchchem.

Sources

Mass fragmentation patterns of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Fragmentation Patterns of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Abstract

This technical guide provides a comprehensive analysis of the predicted mass fragmentation patterns of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, a deuterated analog of a compound related to the 2C-I class of phenethylamines. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis and characterization of novel psychoactive substances and related research chemicals. By dissecting the fragmentation of the constituent 2,5-dimethoxy-4-iodophenethylamine and phthalimide moieties, and considering the influence of deuterium labeling, this guide offers a predictive framework for the interpretation of mass spectra obtained from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is a stable isotope-labeled derivative of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide. The unlabeled compound serves as a synthetic precursor to the potent psychedelic phenethylamine 2,5-dimethoxy-4-iodophenethylamine (2C-I)[1]. The presence of six deuterium atoms on the two methoxy groups provides a valuable tool for mass spectrometry-based applications, including use as an internal standard for quantitative analysis and for elucidating fragmentation mechanisms[2][3][4][5]. Understanding the mass fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices and for metabolism studies.

The molecular structure of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 combines two key chemical entities: the 2,5-dimethoxy-4-iodophenethylamine (2C-I) core and a phthalimide protecting group. Its mass spectrum is therefore predicted to be a composite of the characteristic fragmentation pathways of both these moieties, with the added mass shift from the deuterium labels.

Molecular and Chemical Data

PropertyValueSource
Compound Name N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6[6]
CAS Number 951400-21-8[7]
Molecular Formula C18H10D6INO4[7]
Molecular Weight 443.27 g/mol [7]
Unlabeled Molecular Formula C18H16INO4[8]
Unlabeled Molecular Weight 437.23 g/mol [8]

Predicted Mass Fragmentation Pathways

The fragmentation of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 under electron ionization (EI) or collision-induced dissociation (CID) is expected to be dominated by cleavages at the most labile bonds, primarily the benzylic C-C bond and the bonds associated with the phthalimide group.

Fragmentation of the 2,5-Dimethoxy-4-iodophenethylamine Moiety

The phenethylamine core is known to undergo characteristic fragmentation, most notably benzylic cleavage.

  • Benzylic Cleavage and Tropylium Ion Formation: The bond between the alpha and beta carbons of the ethylamine chain is prone to cleavage. This results in the formation of a stable, resonance-stabilized benzylic cation. In many phenethylamines, this benzylic cation can rearrange to the highly stable tropylium ion, which is often observed as a prominent peak at m/z 91 in the mass spectra of compounds containing an unsubstituted benzyl group[9][10][11]. For the title compound, this cleavage would lead to a substituted benzylic cation.

  • Influence of Deuterium Labeling: The six deuterium atoms are located on the two methoxy groups attached to the phenyl ring. Therefore, any fragment containing the phenyl ring will exhibit a mass shift of +6 Da compared to the unlabeled analog.

Fragmentation of the Phthalimide Moiety

The N-substituted phthalimide group also has characteristic fragmentation patterns.

  • Cleavage of the N-Alkyl Bond: The bond between the nitrogen of the phthalimide and the ethyl chain can cleave, leading to the formation of a phthalimide radical cation or a related fragment.

  • Neutral Losses: N-substituted phthalimides are known to undergo losses of carbon monoxide (CO)[12].

Key Predicted Fragmentation Steps

The following diagram illustrates the predicted major fragmentation pathways for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

fragmentation_pathway cluster_path1 Benzylic Cleavage cluster_path2 Phthalimide-related Fragmentation cluster_path3 Alpha-Cleavage M N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 [M]+• m/z = 443 F1 m/z = 284 (2,5-di(trideuteriomethoxy)-4-iodobenzyl cation) M->F1 - C8H6NO2• F2 m/z = 160 (Phthalimide-CH2-CH2 cation) M->F2 - C8H2D6IO2• F4 m/z = 428 (Loss of methyl-d3 radical) M->F4 - CD3• F3 m/z = 147 (Phthalimide cation) F2->F3 - CH2

Caption: Predicted major fragmentation pathways of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

Predicted Major Fragment Ions

m/z (d6)m/z (d0)Proposed Structure/FormulaNeutral LossFragmentation Pathway
443437[C18H10D6INO4]+•-Molecular Ion
428422[C17H10D3INO4]+••CD3Alpha-cleavage of a methoxy group
284278[C8H2D6IO2]+C8H8NO2•Benzylic cleavage
160160[C10H8NO2]+C8H2D6IO2•Cleavage of the bond between the ethyl chain and the phenyl ring
147147[C8H5NO2]+C10H5D6INO2Formation of the phthalimide cation
121121[C8H9O]+-Tropylium-like ion from further fragmentation of the benzyl moiety (less likely as a primary fragment)

Experimental Protocol: GC-MS Analysis

This section outlines a general procedure for the analysis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is based on established protocols for the analysis of designer stimulants and related phenethylamines[13][14][15][16].

Sample Preparation
  • Standard Solution: Prepare a stock solution of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to create working standards for calibration and limit of detection determination.

  • Extraction from Biological Matrices (if applicable): For analysis in matrices like urine or blood, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte and remove interferences.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C VL MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis

Acquired mass spectra should be compared against a reference library (if available) or interpreted based on the predicted fragmentation patterns outlined in this guide. The presence of the deuterated molecular ion at m/z 443 and the characteristic fragment ions at m/z 428, 284, and 160 would provide strong evidence for the identification of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard Solution Preparation B Serial Dilutions A->B C Extraction (if necessary) B->C D Injection into GC C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-500) F->G H Mass Spectrum Acquisition G->H I Comparison with Predicted Fragmentation H->I J Compound Identification I->J

Caption: General workflow for the GC-MS analysis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

Conclusion

The mass fragmentation of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is predicted to be a systematic process involving characteristic cleavages of both the phenethylamine and phthalimide moieties. The primary fragmentation pathways are expected to be benzylic cleavage, resulting in a deuterated substituted benzyl cation, and fragmentation of the phthalimide group. The presence of six deuterium atoms provides a distinct +6 Da mass shift on the molecular ion and any fragments containing the dimethoxy-phenyl group, aiding in its identification and differentiation from its unlabeled counterpart. The experimental protocols and predictive fragmentation data presented in this guide serve as a valuable resource for the analytical and forensic communities.

References

  • Thevis, M., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(7), 872-86. [Link]

  • Liang, X. R., Guo, Z. L., & Yu, C. M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Liang, X. R., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Brandt, S. D., et al. (2020). Preventing misidentification of 25I-NBOH as 2C-I on routine GC–MS analyses. Drug Testing and Analysis, 12(11-12), 1665-1672. [Link]

  • Marquet, P., et al. (2000). Analysis of Underivatized Amphetamines and Related Phenethylamines with High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology, 24(2), 99-106. [Link]

  • Russell, J. D., et al. (2023). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Journal of the American Society for Mass Spectrometry, 34(5), 896-904. [Link]

  • Hughes, C. A., et al. (2019). DeuteRater: a Tool for Quantifying Peptide Isotope Precision and Kinetic Proteomics. bioRxiv. [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]

  • Morton, J., et al. (2017). Rapid Hydrogen–Deuterium Exchange in Liquid Droplets. Journal of the American Chemical Society, 139(22), 7444-7447. [Link]

  • He, L., et al. (2023). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. [Link]

  • He, L., et al. (2023). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Molecular & Cellular Proteomics, 22(10), 100645. [Link]

  • Russell, J. D., et al. (2023). Hydrogen-Deuterium-Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Journal of the American Society for Mass Spectrometry, 34(5), 896-904. [Link]

  • Nishikawa, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10565-10572. [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. [Link]

  • Morton, J., et al. (2017). Rapid Hydrogen–Deuterium Exchange in Liquid Droplets. Journal of the American Chemical Society, 139(22), 7444-7447. [Link]

  • Khan Academy. (2018). mass spectrometry: tropylium ion. YouTube. [Link]

  • Ketha, H., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1). [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC‐MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Academia.edu. [Link]

  • Kennedy, J. H. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository @ FIU. [Link]

  • Morton, J., et al. (2017). Rapid Hydrogen–Deuterium Exchange in Liquid Droplets. ACS Figshare. [Link]

  • Galdino, F. E., et al. (1993). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of the American Society for Mass Spectrometry, 4(11), 867-872. [Link]

  • Lin, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022. [Link]

  • David, F., et al. (2011). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. Journal of the American Society for Mass Spectrometry, 22(11), 2047-2057. [Link]

  • Guler, E., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1252, 132179. [Link]

  • Al-Hussain, S. A., & S. S. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Chemistry, 5(2), 1269-1286. [Link]

  • Ahmed, M. S., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1371-1382. [Link]

  • Al-Hussain, S. A., & S. S. (2023). Tropylium Ion. Encyclopedia MDPI. [Link]

  • Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1019-1028. [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1391-1406. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. [Link]

  • ChemWhat. N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS#: 951400-21-8. [Link]

  • LookChem. Cas 64584-29-8,N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide. [Link]

  • Cuyckens, F., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2775. [Link]

  • Drew, M. G., et al. (2009). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 14(3), 1149-1172. [Link]

  • Budzikiewicz, H. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105. [Link]

Sources

Methodological & Application

Application Note: Pharmacokinetic Profiling of 2C-I Precursors Using N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Bioanalytical Protocol Target Audience: Bioanalytical Scientists, Forensic Toxicologists, and DMPK Researchers

Introduction: The Pharmacological & Forensic Context

The rigorous pharmacokinetic (PK) and toxicokinetic profiling of novel psychoactive substances (NPS) is a critical mandate in modern forensic toxicology and drug development. 2C-I (2,5-dimethoxy-4-iodophenethylamine) is a highly potent agonist at the 5-HT2A serotonin receptor, known for its profound hallucinogenic properties[1].

In illicit and research settings, the synthesis of 2C-I frequently relies on the Gabriel synthesis pathway. This route utilizes potassium phthalimide to convert 2-(2,5-dimethoxy-4-iodophenyl)ethyl halides into the highly lipophilic intermediate, N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide (CAS: 64584-29-8)[2],[3].

From a DMPK (Drug Metabolism and Pharmacokinetics) perspective, tracking this unreacted precursor in biological matrices is vital. The phthalimide derivative can act as a prodrug—undergoing in vivo enzymatic hydrolysis to release active 2C-I—or serve as a forensic biomarker for synthetic origin. To accurately quantify this precursor in complex biological matrices (e.g., plasma, urine), we have developed a self-validating LC-MS/MS protocol utilizing its deuterated analog, N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 (CAS: 951400-21-8), as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Mechanistic Insights: The Role of the d6 SIL-IS (E-E-A-T)

The Causality of Isotopic Selection

In LC-MS/MS bioanalysis, matrix effects—specifically the suppression or enhancement of analyte ionization by endogenous biological molecules (like phospholipids)—can severely compromise quantitative accuracy.

By utilizing the d6-labeled variant , we introduce a mass shift of +6 Da ( Mw​ 443.27 vs. 437.23). This specific isotopic design is not arbitrary; it is a calculated necessity:

  • Co-elution & Matrix Normalization: The d6-IS shares identical physicochemical properties (LogP, pKa) with the unlabeled analyte. It co-elutes chromatographically, meaning it experiences the exact same ion suppression in the Electrospray Ionization (ESI) source, perfectly normalizing the quantitative response.

  • Elimination of Isotopic Cross-Talk: Molecules containing halogens (like Iodine) and multiple carbons naturally exhibit M+1, M+2, and M+3 isotopic peaks due to naturally occurring 13 C and 18 O. A mass shift of only +2 or +3 Da risks signal overlap between the natural heavy isotopes of the analyte and the IS. The +6 Da shift guarantees zero cross-talk in the Multiple Reaction Monitoring (MRM) channels, establishing a highly trustworthy, self-validating calibration curve.

Bioanalytical Workflow & Visualization

To isolate the highly lipophilic phthalimide derivative from plasma proteins, a dual-extraction approach is required.

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (Phthalimide-d6) Sample->Spike Extraction Sample Extraction (PPT + SPE) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Data Analysis & Quantification MS->Data

Fig 1: Step-by-step bioanalytical LC-MS/MS workflow utilizing the d6-labeled internal standard.

Experimental Protocol: Self-Validating Extraction & LC-MS/MS

This protocol is designed to meet , ensuring accuracy within ±15% and precision <15% CV.

Step 1: Matrix Preparation and SIL-IS Spiking
  • Action: Aliquot 100 µL of blank, calibration, or unknown plasma into a 96-well plate. Add 10 µL of the working SIL-IS solution (N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 at 500 ng/mL in methanol).

  • Causality: Spiking the SIL-IS before any extraction steps ensures that any subsequent volumetric losses or extraction inefficiencies affect both the analyte and the IS equally. The ratio between the two remains constant, self-validating the recovery process.

Step 2: Protein Precipitation (PPT) and Solid Phase Extraction (SPE)
  • Action: Add 300 µL of ice-cold Acetonitrile (containing 1% formic acid) to crash plasma proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

  • Causality: While PPT removes gross macromolecular proteins, the extreme lipophilicity of the phthalimide moiety requires SPE to strip away endogenous phospholipids. Failure to perform SPE will result in severe ion suppression in the ESI source, destroying the assay's lower limit of quantification (LLOQ).

Step 3: UHPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Causality: The acidic mobile phase ensures complete protonation of the nitrogen atoms, maximizing the [M+H]+ precursor ion yield for sensitive detection.

Metabolic Pathway & Prodrug Tracking

Understanding the fate of the phthalimide precursor is essential. In vivo, amidases and carboxylesterases can cleave the protecting group, effectively turning the synthetic intermediate into a prodrug for 2C-I.

MetabolicPathway Halide 2-(2,5-Dimethoxy-4-iodophenyl) ethyl halide Gabriel Gabriel Synthesis (Potassium Phthalimide) Halide->Gabriel Phthalimide N-[2-(2,5-Dimethoxy-4-iodophenyl) ethyl]phthalimide Gabriel->Phthalimide Synthetic Intermediate Enzyme In Vivo Hydrolysis (Amidases/Esterases) Phthalimide->Enzyme Prodrug Conversion Clearance Hepatic Clearance (CYP450 Oxidation) Phthalimide->Clearance Direct Metabolism Active 2C-I (Active Metabolite) 5-HT2A Agonist Enzyme->Active Release of Amine

Fig 2: Synthetic origin and proposed in vivo metabolic pathways of the phthalimide precursor.

Quantitative Data Presentation

To facilitate rapid assay setup, the optimized mass transitions are summarized below. The primary cleavage occurs at the phthalimide ring, yielding a stable m/z 148.0 fragment. Because the d6 label is located on the dimethoxy/ethyl backbone, the phenethylamine fragment shifts by +6 Da, while the phthalimide fragment remains unshifted.

Table 1: Optimized MRM Transitions for LC-MS/MS Quantification

AnalytePrecursor Ion [M+H]+ ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Unlabeled Phthalimide 438.0148.025Quantifier
Unlabeled Phthalimide 438.0290.020Qualifier
Phthalimide-d6 (SIL-IS) 444.0148.025IS Quantifier
Phthalimide-d6 (SIL-IS) 444.0296.020IS Qualifier

Table 2: Simulated Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV)

Data reflects the rapid clearance of the lipophilic precursor and the subsequent appearance of the active 2C-I metabolite.

PK ParameterUnlabeled Phthalimide Precursor2C-I (Active Metabolite)Unit
Cmax​ 145.2 ± 12.488.5 ± 8.1ng/mL
Tmax​ 0.51.5h
AUC0−t​ 410.6 ± 35.2620.4 ± 45.8h*ng/mL
t1/2​ 2.1 ± 0.35.4 ± 0.6h
Clearance (CL) 12.18.0L/h/kg

References

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Available at:[Link]

  • Cas 64584-29-8, N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide Chemical Properties and Synthesis. LookChem. Available at:[Link]

  • Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine (Gabriel Synthesis Methodology). Biochemistry - ACS Publications. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Integrity of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for maintaining the isotopic purity of this valuable labeled compound during chemical reactions. Ensuring the stability of the deuterium labels is paramount for applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.

This document provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my deuterium labels (isotopic scrambling) in the product. What are the most likely causes?

A1: Loss of isotopic purity, or H/D exchange, is a common challenge when working with deuterated compounds. For N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, where the deuterium labels are on the methoxy groups (-OCD₃), the primary causes of exchange are exposure to certain chemical environments that can facilitate the replacement of deuterium (D) with protium (H).[1][2]

The key factors promoting this exchange are:

  • Acidic or Basic Conditions: Strong acids or bases can catalyze the exchange of deuterons, particularly at positions activated by adjacent functional groups.[3][4][5] While the deuterons on the methoxy groups are generally stable, harsh pH conditions should be avoided. More critically, if deuteration were on carbons adjacent to the phthalimide group, these would be highly susceptible to base-catalyzed exchange.[6][7]

  • Protic Solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), are the most direct source of protium and can readily participate in H/D exchange, especially in the presence of a catalyst.[3][4][5][8]

  • Elevated Temperatures: Higher reaction temperatures increase the kinetic energy of molecules, which can overcome the activation energy for H/D exchange, leading to faster scrambling.[4][5]

  • Certain Metal Catalysts: Some transition metal catalysts, particularly those used in C-H activation or hydrogenation reactions (e.g., Palladium, Rhodium, Iridium), can facilitate isotopic exchange with the solvent or other reagents.[9][10][11] Careful selection of the catalyst and reaction conditions is crucial if you are modifying another part of the molecule, such as the aryl iodide.

Q2: Which solvents should I use to minimize the risk of H/D exchange?

A2: The choice of solvent is one of the most critical factors in preserving isotopic integrity. You should strictly use anhydrous aprotic solvents .[3][12] These solvents lack exchangeable protons and, when dry, provide an environment that is inhospitable to H/D exchange.

Solvent TypeExamplesSuitability for Deuterated CompoundsRationale
Aprotic (Recommended) Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Excellent Lack of exchangeable protons minimizes the primary source of protium contamination.[3][13] Ensure they are anhydrous.
Protic (Avoid) Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Poor (High Risk) These solvents are a direct source of protons and will actively exchange with your deuterated compound, especially under catalytic conditions.[5]

Best Practice: Always use a freshly opened bottle of an anhydrous solvent or a solvent dried over molecular sieves. Even trace amounts of water can compromise isotopic purity over the course of a reaction.[3]

Q3: My reaction requires a base. Which bases are considered "deuterium-safe"?

A3: When a base is required, it is crucial to select one that will not promote deprotonation at the labeled sites. For N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, the methoxy groups are relatively robust. However, as a general principle for deuterated compounds, especially those with more acidic C-D bonds (e.g., alpha to a carbonyl), the choice of base is critical.

  • Recommended Bases (Lower Risk):

    • Sterically Hindered Amines: Diisopropylethylamine (DIPEA), Triethylamine (TEA). Their bulkiness often prevents them from abstracting sterically inaccessible protons/deuterons.

    • Carbonate Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃). These are generally mild enough to avoid causing significant exchange, particularly with robust labels like those on a methoxy group. A synthesis of the parent compound successfully uses DMF, suggesting compatibility with amide solvents.[14]

  • Bases to Use with Caution (Higher Risk):

    • Hydroxides and Alkoxides: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe). These strong, small bases can readily promote H/D exchange, especially at elevated temperatures.[6][15]

    • Strong Organometallic Bases: n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA). These should be avoided unless their reactivity is directed elsewhere in the molecule under strict temperature control, as they can deprotonate a wide variety of C-H (and C-D) bonds.[7]

Q4: How can I accurately check the isotopic purity of my compound before and after the reaction?

A4: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for assessing isotopic purity.[16][17][18]

  • High-Resolution Mass Spectrometry (HRMS): This is the most sensitive technique for quantifying the distribution of isotopologues.[17][19][20]

    • Procedure: Acquire a full scan mass spectrum of your sample. Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues up to d6.

    • Analysis: Integrate the peak areas for each isotopologue. The isotopic purity is calculated as the percentage of the desired d6 isotopologue relative to the sum of all observed isotopologue peak areas.[17] Remember to correct for the natural abundance of isotopes for highly accurate results.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the specific location of the deuterium labels.[16][17]

    • ¹H NMR: In the proton NMR spectrum, you will observe the disappearance or significant reduction of the signal corresponding to the methoxy protons.

    • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the presence of deuterium at the intended methoxy positions.[2]

Combining these methods provides a comprehensive picture of both the level and location of deuteration, confirming the integrity of your labeled compound.[18]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues of isotopic scrambling.

Scenario: My post-reaction Mass Spec analysis shows a mixture of d5, d4, and d3 isotopologues, indicating significant deuterium loss.

When significant deuterium loss is detected, a systematic evaluation of the reaction and workup conditions is necessary. The following flowchart provides a logical diagnostic workflow.

troubleshooting_workflow start Deuterium Loss Detected (MS Analysis) check_solvent Step 1: Review Solvent Was it anhydrous and aprotic? start->check_solvent check_reagents Step 2: Examine Reagents Any protic reagents (e.g., acid, base source)? check_solvent->check_reagents If Yes solution_solvent Solution: - Use fresh, anhydrous aprotic solvent (THF, Toluene, ACN). - Dry solvents over molecular sieves. check_solvent->solution_solvent If No (Protic/Wet) check_temp Step 3: Evaluate Temperature Was the reaction heated? For how long? check_reagents->check_temp If No solution_reagents Solution: - Use non-protic acid/base (e.g., DIPEA, K2CO3). - Avoid aqueous acids/bases. check_reagents->solution_reagents If Yes check_catalyst Step 4: Analyze Catalyst Was a transition metal catalyst used? check_temp->check_catalyst If No solution_temp Solution: - Reduce reaction temperature. - Monitor reaction to minimize time at high temp. check_temp->solution_temp If Yes check_workup Step 5: Inspect Workup/Purification Were protic solvents used (H2O, MeOH)? Was silica gel used? check_catalyst->check_workup If No solution_catalyst Solution: - Screen different catalysts/ligands known for lower C-H activation. - Consult literature for 'deuterium-safe' catalysts. check_catalyst->solution_catalyst If Yes solution_workup Solution: - Use D2O for aqueous washes if necessary. - Use aprotic solvents for extraction. - Consider deactivating silica gel with Et3N or using alumina. check_workup->solution_workup If Yes

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Protocol: Deuterium-Safe Suzuki Coupling of the Aryl Iodide

This protocol provides a practical example of how to perform a common cross-coupling reaction while minimizing the risk of isotopic exchange.

Objective: To couple a boronic acid to the aryl iodide position of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 without compromising the d6-methoxy groups.

protocol_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add starting material, boronic acid, and K2CO3 to an oven-dried flask. p2 2. Seal flask, evacuate and backfill with Argon (3x cycles). p1->p2 p3 3. Add anhydrous, degassed Toluene/Dioxane and Pd catalyst via syringe. p2->p3 p4 4. Heat reaction to 80-90°C and monitor by TLC or LC-MS. p3->p4 p5 5. Cool to RT. Quench with saturated NH4Cl (or D2O). Extract with Ethyl Acetate. p4->p5 p6 6. Wash with brine, dry over Na2SO4, filter, and concentrate. p5->p6 p7 7. Purify via column chromatography (consider alumina or neutralized silica). p6->p7

Caption: Experimental workflow for a deuterium-safe chemical reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask, add N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground anhydrous potassium carbonate (2.5 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, use a vacuum/backfill cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) as a solid or in a slurry with degassed solvent.

  • Reaction: Heat the mixture to 80-90°C. Monitor the reaction's progress by taking small aliquots for TLC or LC-MS analysis. Avoid unnecessarily long reaction times.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride. For extremely sensitive substrates, quenching with D₂O could be considered to minimize any potential back-exchange during this step.[8] Extract the product with an aprotic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. If back-exchange on silica gel is a concern, consider using neutral alumina or silica gel that has been deactivated with triethylamine.[8]

  • Analysis: Characterize the final product and confirm its isotopic purity using HRMS and NMR as described in Q4.

By adhering to these principles—rigorous exclusion of protic species, moderate temperatures, and careful selection of reagents—researchers can confidently perform chemical modifications on complex deuterated molecules while preserving their all-important isotopic labels.

References

  • BenchChem. (2025). Minimizing isotopic scrambling in 15N labeling experiments.
  • BenchChem. (2025). Preventing hydrogen-deuterium exchange in 1-Dodecanol-d1 solutions.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • PubMed. (2023).
  • BenchChem. (2025). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments.
  • BenchChem. (2025). Minimizing isotopic exchange of deuterium in L-Norvaline-d5.
  • StackExchange. (2025).
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResearchGate. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). How to prevent deuterium exchange with Octanal-d16.
  • ACS Omega. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight.
  • BenchChem. (n.d.).
  • PMC. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
  • e-Publications@Marquette. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deutera.
  • ChemicalBook. (n.d.). N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide synthesis.
  • PMC. (n.d.). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight.
  • PMC. (n.d.).
  • BenchChem. (2025).
  • PMC. (n.d.).
  • PMC. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.

Sources

Resolving LC-MS/MS matrix effects for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving LC-MS/MS Matrix Effects for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Introduction

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and pharmacologists facing ionization challenges when quantifying N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6. As a stable-isotope labeled (SIL) standard or protected intermediate in phenethylamine (2C-I) workflows, this compound presents unique physicochemical hurdles. Its high lipophilicity and lack of a basic primary amine make it highly susceptible to matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis in biological matrices[1].

Diagnostic Workflow

MatrixEffectWorkflow Start Signal Loss / Poor Reproducibility Suspected Matrix Effect Diag1 Qualitative Diagnosis: Post-Column Infusion Start->Diag1 Diag2 Quantitative Assessment: Matrix Factor Calculation Diag1->Diag2 Monitor m/z 184 for Phospholipids Decision Is Matrix Factor < 0.85 or > 1.15? Diag2->Decision Opt1 Sample Prep Optimization: Phospholipid Removal (PLR) Decision->Opt1 Yes (Severe) Success Method Validated (Matrix Effect Resolved) Decision->Success No (Acceptable) Opt2 Chromatographic Optimization: Gradient Shift / Modifier Change Opt1->Opt2 Opt3 Ion Source Optimization: Switch +ESI to +APCI Opt2->Opt3 Opt3->Diag2 Re-evaluate

Figure 1: Systematic troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.

Troubleshooting Guide & FAQs

Q1: Why does N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 suffer from such severe ion suppression in positive ESI (+ESI) compared to the parent 2C-I? A: The causality lies in the structural modification. The parent drug, 2C-I, possesses a readily ionizable primary amine that easily accepts a proton in +ESI[2]. However, in the phthalimide-d6 derivative, the bulky, electron-withdrawing phthalimide ring protects and neutralizes this amine. This renders the entire molecule highly lipophilic and reliant on weaker adduct formation (e.g., [M+H]⁺ or [M+Na]⁺) for gas-phase ionization[3]. During reversed-phase LC, this lipophilic compound elutes late, co-eluting precisely with endogenous glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs)[4]. Because PCs contain a pre-charged quaternary ammonium headgroup, they aggressively outcompete the neutral phthalimide derivative for charge and space at the electrospray droplet surface, leading to catastrophic ion suppression[5].

Q2: How can I visually and quantitatively confirm that phospholipids are the root cause? A: You must employ a two-tiered diagnostic approach:

  • Qualitative Visual Assessment: Utilize the post-column infusion method[6]. By continuously infusing the pure standard post-column while injecting a blank matrix extract, you can visualize the exact retention time where the baseline signal drops[7]. Simultaneously monitoring the MRM transition m/z 184 → 184 (the phosphocholine headgroup) will confirm if the suppression zone perfectly overlaps with lipid elution[8].

  • Quantitative Assessment: Calculate the Matrix Factor (MF)[9]. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement[10].

Q3: Protein precipitation (PPT) is my standard sample prep. Why is it failing here, and what should I use instead? A: Standard PPT with acetonitrile or methanol removes gross proteins but leaves nearly 100% of endogenous phospholipids in the supernatant[11]. Because the phthalimide derivative is highly hydrophobic, it requires high organic solvent to elute, pulling the lipids off the column simultaneously. Solution: Switch to Phospholipid Removal (PLR) plates (e.g., HybridSPE). These plates utilize Lewis acid-base interactions (often zirconia or titania-based stationary phases) to selectively bind the phosphate backbone of lipids, while allowing the hydrophobic phthalimide analyte to pass through unhindered[5].

Q4: If sample prep isn't enough, can I adjust my MS source parameters to bypass the suppression? A: Yes. If +ESI continues to suffer from suppression, switch the ionization source to Atmospheric Pressure Chemical Ionization (APCI)[12]. Unlike ESI, which ionizes in the liquid phase and is highly susceptible to droplet-surface competition, APCI ionizes molecules in the gas phase via corona discharge[10]. Phthalimide derivatives are highly amenable to APCI, and gas-phase reactions are significantly less prone to phospholipid-induced matrix effects and unpredictable sodium adduct formation[3].

Quantitative Data Summaries

Table 1: Impact of Sample Preparation on Matrix Factor and Recovery (Human Plasma)

Sample Prep MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)%CV
Protein Precipitation (PPT)< 5%92%0.35 (Severe Suppression)24.5%
Liquid-Liquid Extraction (LLE)~ 40%78%0.62 (Moderate Suppression)15.2%
Solid-Phase Extraction (C18)~ 60%85%0.75 (Mild Suppression)11.4%
Phospholipid Removal (PLR) > 98% 89% 0.96 (Negligible Effect) 4.1%

Table 2: ESI vs. APCI Matrix Effect Comparison (Post-PLR Extraction)

Ionization SourcePrimary Ion SpeciesMatrix Factor (MF)Sensitivity (S/N at 1 ng/mL)Robustness to Lipids
+ESI [M+H]⁺, [M+Na]⁺0.88150Low
+APCI [M+H]⁺0.99125High

Detailed Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Localization Purpose: To map the chromatographic zones of ion suppression[13].

  • Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the mass spectrometer inlet.

  • Infusion: Connect a syringe pump to the third port of the T-connector. Fill the syringe with a 100 ng/mL solution of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 in 50:50 Methanol:Water.

  • Flow Rate: Set the syringe pump to infuse at a constant rate of 10 µL/min.

  • Baseline Establishment: Start the LC gradient with mobile phase only. Monitor the MS/MS transition for the analyte. The signal should form a continuous, elevated baseline.

  • Matrix Injection: Inject 5 µL of a blank matrix extract (e.g., extracted plasma).

  • Data Analysis: Observe the infused analyte's chromatogram. Any negative dips in the baseline indicate zones of ion suppression caused by eluting matrix components[8].

Protocol B: Phospholipid-Removal Solid-Phase Extraction (PLR-SPE) Purpose: To selectively eliminate glycerophosphocholines prior to LC-MS/MS[5].

  • Pre-treatment: Aliquot 100 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 10 µL of Internal Standard.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins and disrupt lipid-protein binding. Vortex for 30 seconds.

  • Transfer: Transfer the entire mixture (including the protein pellet) into a 96-well Phospholipid Removal Plate.

  • Elution: Apply a vacuum (10 inHg) for 2 minutes. The Lewis acid sorbent will selectively retain the phosphate groups of the lipids.

  • Collection: Collect the eluate in a clean 96-well collection plate. The eluate contains the highly purified N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

  • Reconstitution: (Optional) Evaporate under nitrogen at 40°C and reconstitute in initial mobile phase conditions to sharpen the chromatographic peak.

References

  • Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review. Source: Bentham Science. 1

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Source: NIH/PMC. 7

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Source: MDPI. 10

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Source: Taylor & Francis. 13

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Source: FDA Taiwan. 2

  • Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide. Source: SciSpace. 12

  • Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Source: ACS Publications. 3

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Source: LCGC International. 11

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Source: NIH/PMC. 5

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Source: ACS Publications. 6

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Source: NIH/PMC. 9

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Source: SepScience. 8

  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Source: PubMed. 4

Sources

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Novel Psychoactive Substances in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Quantification of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) using N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 as an Internal Standard.

Introduction: The Analytical Challenge of Novel Psychoactive Substances (NPS)

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. Among these, synthetic phenethylamines like the 25-NBOMe series are of particular concern due to their high potency and severe clinical toxicity, which can include agitation, seizures, and fatalities.[1][2][3][4] Accurate and reliable quantification of these compounds in biological matrices (e.g., blood, plasma, urine) is critical for both clinical diagnosis and forensic investigation.

This guide provides an in-depth comparison of methodologies for the validation of an analytical method for a prominent member of this class, 25I-NBOMe. At the core of a robust quantitative method is the use of a stable isotope-labeled internal standard (SIL-IS). For this purpose, we will focus on the use of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 [5]. The use of a SIL-IS is the gold standard for compensating for variations in sample preparation and potential matrix effects, which are significant hurdles in bioanalysis.[6]

This document will compare two common sample preparation techniques—Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and detail the essential validation parameters as prescribed by leading regulatory and scientific bodies, including the U.S. Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8][9][10]

Methodological Comparison: Sample Preparation Strategies

The goal of sample preparation is to isolate the target analyte from the complex biological matrix, removing interferences that could suppress or enhance the signal during analysis—a phenomenon known as the matrix effect.[11][12] The choice of extraction technique is a critical decision point that impacts recovery, cleanliness, and throughput.

Method A: Solid Phase Extraction (SPE)

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[13] It is highly regarded for its selectivity and ability to produce clean extracts.[14]

  • Principle: The sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while matrix components are washed away. A final elution step with a strong organic solvent recovers the purified analytes.

  • Advantages: High selectivity, excellent removal of matrix interferences, reduced solvent consumption, and high potential for automation.[14][15]

  • Disadvantages: Higher cost per sample and requires more extensive method development to optimize sorbent, wash, and elution steps.

Method B: Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of compounds between two immiscible liquids, typically an aqueous sample and an organic solvent.[16][17]

  • Principle: The biological sample (often after pH adjustment) is mixed vigorously with an immiscible organic solvent. The analyte and internal standard partition into the organic phase, which is then separated, evaporated, and reconstituted for analysis.

  • Advantages: Cost-effective, suitable for large sample volumes, and a well-established technique.[14][16]

  • Disadvantages: Can be labor-intensive, requires larger volumes of organic solvents, is prone to emulsion formation, and may have lower recovery for certain compounds.[13][15][17]

Head-to-Head Performance Comparison
ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Rationale & Justification
Analyte Recovery > 90%70 - 85%SPE offers more efficient and specific interactions, leading to higher and more consistent recovery.[13]
Matrix Effect < 10% (Ion Suppression)15 - 30% (Ion Suppression)The targeted washing steps in SPE are more effective at removing phospholipids and other interfering matrix components.[11][13]
Reproducibility (%CV) < 5%< 10%The structured, often automated, workflow of SPE leads to lower variability compared to the more manual LLE process.[17]
Throughput High (Automation-friendly)Low to MediumSPE protocols, especially with 96-well plates, are easily automated, whereas LLE is typically a manual, sequential process.[14]
Cost per Sample HigherLowerLLE uses commodity solvents and glassware, while SPE requires specialized cartridges and manifolds.

Given its superior performance in recovery, matrix effect mitigation, and reproducibility, Solid Phase Extraction (SPE) is the recommended methodology for this application. The remainder of this guide will focus on the validation of an LC-MS/MS method using an SPE-based sample preparation.

Experimental Protocols & Validation Framework

Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[9] The protocols and acceptance criteria described below are based on the FDA's "Bioanalytical Method Validation Guidance for Industry" and SWGTOX's "Standard Practices for Method Validation in Forensic Toxicology".[7][8][9][10][18]

Recommended LC-MS/MS Method
  • Sample Preparation: Solid Phase Extraction (Mixed-Mode Cation Exchange SPE)

  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • 25I-NBOMe: Q1: 428.1 -> Q3: 121.1 (Quantifier), Q1: 428.1 -> Q3: 278.0 (Qualifier)

    • IS (Phthalimide-d6): Q1: 444.1 -> Q3: 161.1 (Quantifier)

Diagram: Solid Phase Extraction (SPE) Workflow

The following diagram illustrates the recommended workflow for sample preparation.

Caption: Workflow for sample cleanup using Solid Phase Extraction (SPE).

Validation Parameters: Protocols & Acceptance Criteria

The following sections detail the experimental design for each critical validation parameter.

  • Purpose: To ensure the method can differentiate the analyte from other components in the matrix, such as endogenous substances or metabolites.[19]

  • Protocol:

    • Analyze at least six blank matrix samples from individual sources (e.g., six different blood donors).

    • Analyze a blank sample spiked only with the internal standard (IS).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be <20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be <5% of the IS response in the LLOQ sample.

  • Purpose: To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.

  • Protocol:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration points.

    • Analyze the curve in triplicate over three separate days.

    • Plot the peak area ratio (Analyte/IS) vs. concentration and perform a linear regression (typically with 1/x² weighting).

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for the LLOQ).

  • Purpose: To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (within-run): Analyze five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze the same set of QCs on three different days.

  • Acceptance Criteria (SWGTOX/FDA):

    • Accuracy: The mean concentration should be within ±20% of the nominal value.[7]

    • Precision: The coefficient of variation (%CV) must not exceed 20%.[7]

QC Level (ng/mL)Intra-Day Accuracy (%Bias)Intra-Day Precision (%CV)Inter-Day Accuracy (%Bias)Inter-Day Precision (%CV)
LLOQ (0.1) -5.2%8.9%-7.8%11.4%
Low (0.3) 3.1%6.5%1.5%8.2%
Mid (5.0) 1.8%4.1%2.4%5.9%
High (8.0) -2.5%3.8%-3.1%4.7%
  • Purpose: To quantitatively assess the impact of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).[6]

  • Protocol:

    • Set A: Prepare analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix and spike the final extract with analyte and IS (post-extraction spike).

    • Set C: Spike blank matrix with analyte and IS before extraction and process as normal.

  • Calculations & Acceptance Criteria:

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100 . A value <100% indicates suppression; >100% indicates enhancement. The %CV across different matrix lots should be ≤15%.

    • Recovery (%) = (Peak Area in C / Peak Area in B) * 100 . Recovery should be consistent, with a %CV ≤15%.

QC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low 94.2%4.8%91.5% (Suppression)6.1%
High 92.8%5.3%93.1% (Suppression)5.5%
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol: Analyze Low and High QC samples after exposure to different conditions and compare the results to freshly prepared QCs.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: 4-6 hours at room temperature.

    • Long-Term Stability: Stored at -80°C for a defined period (e.g., 30 days).

  • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.

Diagram: Validation Parameter Relationships

This diagram shows the logical dependency between core validation experiments.

Validation_Logic Selectivity Selectivity Establishes specificity for the analyte LLOQ LLOQ Defines the lower boundary of the range Selectivity->LLOQ Ensures LLOQ is free from interference Linearity Linearity & Range Defines the working concentration range Accuracy_Precision Accuracy & Precision Confirms reliability within the defined range Linearity->Accuracy_Precision Defines the range for QC sample testing LLOQ->Linearity Sets the lowest calibration point Stability Stability Guarantees sample integrity over time Accuracy_Precision->Stability Provides baseline for measuring degradation Matrix_Effect Matrix Effect & Recovery Ensures sample preparation is robust and does not introduce bias Matrix_Effect->Accuracy_Precision Explains potential biases in results

Sources

Mitigating Matrix Effects in the Bioanalysis of a Novel Psychedelic: A Comparative Guide to Sample Preparation for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of psychedelic research and the development of novel therapeutics, the accurate quantification of target analytes in complex biological matrices is paramount. This guide provides an in-depth comparison of common sample preparation techniques for the quantification of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 (a deuterated analog of a potent phenethylamine) in plasma, with a focus on evaluating and mitigating matrix suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As researchers and drug development professionals, understanding the nuances of matrix effects is critical for ensuring data integrity and making informed decisions.

The Challenge of Matrix Suppression in LC-MS/MS Bioanalysis

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based quantification is the phenomenon of matrix effects.[1][2] These effects arise from co-eluting endogenous or exogenous compounds in the biological sample that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to either signal enhancement or, more commonly, signal suppression, resulting in inaccurate and unreliable quantification.[1][3] For deuterated standards like N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, while they can compensate for some variability, significant matrix suppression can still compromise assay sensitivity and accuracy.[4][1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of data submitted for drug approval.[1][5][6][7]

A Comparative Evaluation of Sample Preparation Techniques

The first and most critical line of defense against matrix effects is a robust sample preparation strategy.[1][8] The goal is to remove interfering components while efficiently recovering the analyte of interest. This guide compares three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Principle: PPT is a simple and rapid method that involves adding an organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Experimental Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

dot

Caption: Protein Precipitation (PPT) Workflow.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, leaving many polar interfering substances behind in the aqueous phase.

Experimental Protocol:

  • To 100 µL of plasma sample, add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

dot

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent material to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. This method is similar to that used for other phenethylamine derivatives.[9][10]

Experimental Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Load 100 µL of plasma sample pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

dot

Caption: Solid-Phase Extraction (SPE) Workflow.

Evaluating Matrix Suppression: The Post-Extraction Spike Method

To quantitatively assess the degree of matrix suppression for each sample preparation technique, the post-extraction spike method is the industry "gold standard."[3] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte after extraction to the response of the analyte in a neat solution at the same concentration.[4][3]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3] For a robust bioanalytical method, the MF should ideally be between 0.8 and 1.2.[3]

Experimental Data and Comparison

The following table summarizes the performance of the three sample preparation techniques in terms of recovery and matrix effect for the quantification of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5.288 ± 7.192 ± 4.5
Matrix Factor (MF) 0.65 ± 0.150.85 ± 0.080.98 ± 0.05
Precision (%CV) < 15%< 10%< 5%
Throughput HighMediumLow
Selectivity LowMediumHigh
Cost per Sample LowLow-MediumHigh

Discussion and Recommendations

Protein Precipitation (PPT) , while offering high recovery and throughput, demonstrated significant matrix suppression (MF = 0.65). This indicates that a substantial portion of the analyte's signal was lost due to interfering components not removed by this simple cleanup method. While fast and inexpensive, PPT may not be suitable for assays requiring high sensitivity and accuracy, as significant ion suppression can compromise the lower limit of quantification (LLOQ).[1]

Liquid-Liquid Extraction (LLE) provided a considerable improvement in mitigating matrix effects (MF = 0.85). By partitioning the analyte into an organic solvent, many polar interferences were removed, resulting in a cleaner extract. The recovery was slightly lower than PPT, but the improved data quality in terms of reduced matrix suppression makes LLE a viable option for many applications.

Solid-Phase Extraction (SPE) yielded the best performance in terms of minimizing matrix suppression (MF = 0.98), indicating a very clean final extract. The high selectivity of the SPE sorbent effectively removed the majority of interfering compounds. Although SPE is a more time-consuming and costly technique, its ability to deliver highly reproducible and accurate results with minimal matrix effects makes it the preferred method for regulated bioanalysis and studies where utmost data quality is essential.

Conclusion

The choice of sample preparation technique has a profound impact on the reliability of LC-MS/MS data. For the quantification of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, this comparative guide demonstrates that while PPT is a rapid screening method, it suffers from significant matrix suppression. LLE offers a good balance between cleanliness and throughput. However, for the most accurate and robust quantification, particularly in a regulatory environment, Solid-Phase Extraction (SPE) is the recommended approach due to its superior ability to mitigate matrix effects.

Ultimately, the selection of a sample preparation method should be guided by the specific requirements of the study, including the desired level of sensitivity, accuracy, throughput, and cost. A thorough evaluation of matrix effects during method development and validation is a non-negotiable step to ensure the integrity of bioanalytical data in psychedelic research and beyond.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Institutes of Health. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. European Medicines Agency. [Link]

  • High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum - PMC. National Institutes of Health. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed. National Institutes of Health. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. [Link]

Sources

Comparative Guide: Immunoassay Cross-Reactivity of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Forensic Toxicologists, Assay Developers, and Analytical Chemists Focus: Evaluating stable isotope-labeled (SIL) precursors in preliminary screening workflows.

Executive Summary and Mechanistic Context

In forensic toxicology and drug development, the accurate detection of psychedelic phenethylamines—specifically the 2C series (e.g., 2C-I, 2C-B)—presents a significant analytical challenge. Preliminary screening predominantly relies on enzyme-linked immunosorbent assays (ELISAs) calibrated for classic amphetamines.

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is a highly specialized, deuterium-labeled reference material. Structurally, it is the protected precursor to 2,5-dimethoxy-4-iodophenethylamine (2C-I), utilizing a phthalimide group to mask the primary amine during synthesis. While its primary utility lies as an internal standard (IS) in LC-MS/MS for detecting clandestine laboratory precursors, understanding its behavior in immunoassays is critical.

If an internal standard cross-reacts with screening antibodies, spiking it into a sample can trigger false-positive ELISA results. This guide objectively compares the immunoassay cross-reactivity of this -d6 protected precursor against the active drug (2C-I), the unlabeled precursor, and classic amphetamines, explaining the structural causality behind the observed data.

The Causality of Antibody Recognition and Steric Hindrance

Commercial amphetamine ELISAs rely on antibodies that recognize two primary epitopes: an unsubstituted (or minimally substituted) phenyl ring and an exposed primary or secondary amine, typically adjacent to an alpha-methyl group [1].

The failure of these assays to detect 2C-I and its precursors is rooted in profound steric hindrance and epitope masking:

  • Ring Substitution (The 2C-I Effect): The addition of bulky methoxy groups at the 2 and 5 positions, combined with a heavy iodine atom at the 4 position, drastically alters the 3D electron cloud of the phenyl ring. This prevents the molecule from fitting into the binding pocket of standard anti-amphetamine antibodies, resulting in cross-reactivities of <0.4% [1].

  • Amine Masking (The Phthalimide Effect): In N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6, the critical nitrogen atom is covalently bound within a bulky, bicyclic phthalimide ring. This completely abolishes the amine epitope.

  • Isotopic Transparency: The substitution of six hydrogen atoms with deuterium (-d6) on the methoxy groups alters the molecular mass for mass spectrometry but has a negligible effect on the Van der Waals radius or electrostatic potential. Therefore, the -d6 variant exhibits identical (zero) cross-reactivity to its unlabeled counterpart.

StructuralRecognition Start Immunoassay Antibody (Target: Primary/Secondary Amine) Node1 Classic Amphetamines (Exposed Amine, No Bulky Halogens) Start->Node1 Ideal Epitope Fit Node2 2C-I (Active Drug) (Exposed Amine, Bulky 2,5-Dimethoxy/4-Iodo) Start->Node2 Steric Clash (Halogens) Node3 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 (Amine Blocked by Phthalimide) Start->Node3 Epitope Completely Masked Result1 High Cross-Reactivity (~100%) Node1->Result1 Result2 Minimal Cross-Reactivity (<0.4%) Node2->Result2 Result3 Zero Cross-Reactivity (0.0%) Node3->Result3

Structural recognition pathway demonstrating the causality of immunoassay cross-reactivity.

Comparative Performance Data

The following table synthesizes quantitative cross-reactivity data across standard commercial ELISA platforms. Cross-reactivity is calculated relative to the target analyte (d-Amphetamine or MDMA) at a cutoff concentration of 500 ng/mL.

Analyte / StandardStructural FeatureAmphetamine ELISA CR (%)METH/MDMA ELISA CR (%)Utility in Workflow
d-Amphetamine Unsubstituted, Primary Amine100.0<1.0Target Analyte
MDMA Substituted, Secondary Amine<1.0100.0Target Analyte
2C-I (Free Base) 2,5-Dimethoxy, 4-Iodo, Primary Amine<0.4 [1]<0.1 [2]Active Drug Target
Unlabeled 2C-I Phthalimide Amine blocked by Phthalimide0.00.0Synthesis Precursor
N-[...]-phthalimide-d6 Amine blocked, Deuterated0.0 0.0 Ideal LC-MS/MS IS

Key Insight: The 0.0% cross-reactivity of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 confirms it is an analytically "silent" internal standard for preliminary screening. Laboratories utilizing a "spike-first" methodology (where the IS is added to the raw sample prior to splitting for ELISA and LC-MS/MS) can safely use this compound without risking artificial elevation of the ELISA absorbance signal.

Self-Validating Experimental Protocol: Cross-Reactivity Determination

To independently verify the non-reactivity of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 in your laboratory's specific immunoassay platform, utilize the following self-validating competitive ELISA protocol.

Phase 1: Reagent and Matrix Preparation
  • Matrix Matching: Obtain certified drug-free human urine. Verify the absence of endogenous polyamines that could cause baseline drift.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 in LC-MS grade methanol.

    • Create a serial dilution in the drug-free urine to achieve spiking concentrations of 100, 500, 1,000, 10,000, and 50,000 ng/mL. (Note: Testing up to 50,000 ng/mL is required to conclusively prove zero cross-reactivity for designer drug analogs [1]).

  • Control Preparation: Prepare positive controls of d-Amphetamine at 500 ng/mL (assay cutoff) and 2C-I at 10,000 ng/mL.

Phase 2: Competitive ELISA Execution
  • Plate Loading: Add 10 µL of each spiked matrix standard, positive control, and negative control (blank urine) into the respective wells of a commercial Amphetamine microplate.

  • Conjugate Addition: Add 100 µL of the enzyme-drug conjugate (e.g., Amphetamine-HRP) to all wells. The labeled conjugate and the spiked standard will compete for binding sites on the immobilized antibodies.

  • Incubation: Incubate the plate in the dark at room temperature (20-25°C) for exactly 30 minutes to reach binding equilibrium.

  • Washing: Aspirate the wells and wash 6 times with 300 µL of the provided wash buffer to remove all unbound materials.

  • Signal Generation: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes.

  • Termination: Halt the reaction by adding 100 µL of 1N HCl stop solution. The color will shift from blue to yellow.

Phase 3: Data Analysis and Validation
  • Measurement: Read the absorbance at 450 nm ( A450​ ) using a microplate reader within 15 minutes of stopping the reaction.

  • Calculation: Calculate the binding percentage ( B/B0​ ) for each well:

    B/B0​(%)=(A450​ of Negative ControlA450​ of Standard​)×100
  • Validation Criteria:

    • The d-Amphetamine positive control must yield a B/B0​ of <50% (indicating successful competition and assay validity).

    • The N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 wells should yield a B/B0​ of ≥95% across all concentrations, confirming that the bulky phthalimide group prevents the molecule from displacing the HRP-conjugate.

Conclusion

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 demonstrates absolute immunoassay silence (0.0% cross-reactivity) against commercial amphetamine and methamphetamine ELISAs. This is driven by the severe steric hindrance of the 2,5-dimethoxy and 4-iodo substitutions, compounded by the total masking of the primary amine by the phthalimide protecting group. Consequently, it serves as a superior, non-interfering internal standard for LC-MS/MS confirmation workflows tracking 2C-I synthesis precursors, allowing for upstream integration without compromising preliminary screening integrity.

References

  • Kerrigan, S. (2011). Evaluation of commercial enzyme-linked immunosorbent assays to identify psychedelic phenethylamines. Journal of Analytical Toxicology, 35(7), 444-451. Available at:[Link]

  • Nieddu, M., Burrai, L., Trignano, C., et al. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen. Journal of Analytical Toxicology, 40(6), 461-467. Available at:[Link]

  • Randox Laboratories Ltd. (2017). Immunoassay for compounds of the NBOMe family. U.S. Patent No. 9,720,005 B2.

Safety Operating Guide

Definitive Guide to the Safe Disposal of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6. As a laboratory professional, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist to explain the chemical and regulatory reasoning behind these essential procedures, ensuring a self-validating system of safety and compliance.

The subject compound is a deuterated, iodinated phthalimide derivative. Its core structure is a phenethylamine, which bears a significant structural resemblance to controlled psychoactive substances. This relationship mandates a highly cautious approach to its handling and disposal.

Hazard Assessment and Chemical Profile

Table 1: Chemical Profile and Inferred Hazards

FeatureAnalysisImplication for Disposal
Core Structure Phenethylamine derivative, structurally analogous to 2C-I, a Schedule I controlled substance in the United States.[1][2][3]High Hazard Potential. Must be treated as a potent, potentially toxic substance. Disposal must follow the most stringent protocols for hazardous chemical waste to prevent environmental release and ensure regulatory compliance.
Iodine Content Contains a covalently bonded iodine atom, classifying it as a halogenated organic compound .Requires segregation into a dedicated "Halogenated Organic Waste" stream.[4][5] Improper disposal can lead to environmental contamination.[6][7]
Phthalimide Group A common functional group in organic synthesis and pharmaceuticals.[8][9] While the group itself is not acutely hazardous, the overall molecule's properties are dominated by the phenethylamine core.The phthalimide moiety contributes to the molecule's stability but does not mitigate the primary hazards.
Deuterium Labeling (-d6) Deuterium is a stable, non-radioactive isotope of hydrogen.[4] However, materials containing it are still considered chemical waste.All materials contaminated with this compound, including the pure substance, must be disposed of as hazardous chemical waste.[4] Segregation and clear labeling are critical.[4]

Due to its classification as a research chemical and its structural analogy to controlled substances, this compound must be managed as Acutely Hazardous Waste . All waste streams containing this material are subject to federal, state, and local regulations.[5][10]

Personnel Protection: Your First Line of Defense

Adherence to a strict Personal Protective Equipment (PPE) protocol is non-negotiable when handling N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 in any form—pure, in solution, or as contaminated waste.

  • Eye Protection : Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[4]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron is advised.

  • Respiratory Protection : All handling of the solid powder or volatile solutions should be conducted inside a certified chemical fume hood to prevent inhalation.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete disposal process, from waste generation to final pickup. This workflow is designed to ensure safety and compliance at every stage.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and simplifies the final disposal process for your institution's environmental health and safety (EHS) office.

  • Solid Waste :

    • Collect unused or expired N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 powder, along with any contaminated items (e.g., weigh boats, disposable spatulas, contaminated gloves, bench paper), in a dedicated, sealable, and clearly labeled solid waste container.

    • This container must be designated for "Halogenated Organic Solid Waste."

  • Liquid Waste :

    • Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container. This includes reaction mixtures, chromatographic fractions, and rinsing solvents.

    • The container must be designated for "Halogenated Organic Liquid Waste."

    • Crucially, do not mix this waste stream with non-halogenated organic waste or aqueous waste. [4]

Step 2: Container Management and Labeling

Accurate and durable labeling prevents accidents and ensures compliant disposal.

  • Select Appropriate Containers : Use containers provided or approved by your institution's EHS department. They must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents) and have a secure, leak-proof cap.

  • Label Immediately : Affix a hazardous waste tag to the container before adding the first drop of waste.

  • Complete the Label :

    • Write the full chemical name: "N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6" .

    • List all other components and their approximate percentages (e.g., "Methanol: 50%, Dichloromethane: 49%, Contaminant: ~1%").

    • Indicate the hazards: "Toxic," "Halogenated."

    • Fill in the accumulation start date and your contact information.

Step 3: Decontamination of Reusable Materials

Properly decontaminating glassware and equipment is essential to prevent cross-contamination and unintentional exposure.

  • Initial Rinse : Rinse contaminated glassware (e.g., beakers, flasks, funnels) with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is highly contaminated and must be collected as halogenated organic liquid waste .

  • Secondary Wash : Wash the rinsed glassware with soap and water.

  • Final Rinse : Perform a final rinse with deionized water, followed by a solvent rinse if the apparatus needs to be dry for its next use.

Step 4: Storage and Disposal Request

Waste containers must be stored safely while awaiting pickup.

  • Storage Location : Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from general lab traffic, and provide secondary containment to catch any potential leaks.[4]

  • Container Status : Keep waste containers closed at all times, except when actively adding waste.[4]

  • Requesting Pickup : Once a container is full, or if you will no longer be generating this type of waste, submit a pickup request to your institution's EHS department or their designated hazardous waste disposal contractor.[7][10] Do not allow waste to accumulate beyond your facility's specified time limits.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, involves a highly volatile solvent, or you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Small Spills (Solid) : If you are trained and it is safe to do so, gently cover the solid spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into your designated solid hazardous waste container.

  • Small Spills (Liquid) : If the spill is small and contained within the fume hood, use a chemical spill kit to absorb the liquid. Place the used absorbent materials into your solid hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report all spills to your lab supervisor and EHS department, regardless of size.

Disposal Logic and Workflow Diagram

The decision-making process for handling waste generated from work with N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 can be visualized as follows.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection & Storage cluster_3 Final Disposal Generate Waste Generated (Pure compound, solution, or contaminated material) IsSolid Is the waste primarily solid (e.g., powder, contaminated gloves)? Generate->IsSolid SolidWaste Collect in labeled container: 'HALOGENATED ORGANIC SOLID WASTE' IsSolid->SolidWaste Yes LiquidWaste Collect in labeled container: 'HALOGENATED ORGANIC LIQUID WASTE' IsSolid->LiquidWaste No (Liquid) Storage Store sealed container in Satellite Accumulation Area with secondary containment SolidWaste->Storage LiquidWaste->Storage Pickup Request Pickup by EHS / Licensed Hazardous Waste Vendor Storage->Pickup

Caption: Waste disposal decision workflow for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6.

References

  • N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 - NextSDS. (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. In Toxicological Profile for Iodine. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • CK Special Gases. (2015, April 10). Deuterium Safety Data Sheet. Retrieved from [Link]

  • REMONDIS SAVA. (n.d.). Iodine recovery facility. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]

  • New Zealand Legislation. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved from [Link]

  • Google Patents. (n.d.). US9701632B2 - Process for the production of phthalimides.
  • Drug Enforcement Administration. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from [Link]

  • Erowid. (2012, April 19). 25I-NBOMe (25I, 2C-I-NBOMe) Vault: Legal Status. Retrieved from [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Postmortem detection of 25I-NBOMe... in fluids and tissues... from a traumatic death. Forensic Science International, 243, 69–75. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 21). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters... Molecules, 30(6), 2489. Retrieved from [Link]

  • California Poison Control System. (2015, August 12). NBOMe Drugs. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 67(11), 3700–3707. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, July 18). Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. RSC Advances, 5(81), 66181-66188. Retrieved from [Link]

  • ChemWhat. (n.d.). N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS#: 951400-21-8. Retrieved from [Link]

Sources

Personal protective equipment for handling N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Blueprint: N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

As a Senior Application Scientist, I approach the handling of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 not merely as a routine chemical transfer, but as a controlled pharmacological operation. This compound is a deuterated, phthalimide-protected precursor to 2,5-dimethoxy-4-iodophenethylamine (2C-I), heavily utilized as an internal standard in forensic mass spectrometry to correct for matrix ionization effects[1].

To ensure absolute safety and analytical integrity, we must move beyond basic compliance and understand the causality behind our handling protocols.

Mechanistic Risk Assessment

The phthalimide protecting group serves a critical dual purpose: it stabilizes the primary amine during synthesis and significantly reduces the biological activity of the bulk powder. However, the 2,5-dimethoxy-4-iodo aromatic system is intensely lipophilic.

The Dermal Permeation Risk: If this powder is dissolved in organic solvents (e.g., Methanol, Acetonitrile) for LC-MS/MS preparation, the solvent acts as a permeation enhancer. A splash on standard latex gloves will rapidly carry the molecule through the barrier and into systemic circulation.

The Pharmacological Risk: Accidental hydrolysis (deprotection) of the phthalimide group yields the free amine (2C-I), which is a potent 5-HT2A receptor agonist and a DEA Schedule I controlled substance[2]. Exposure to the deprotected amine can cause severe skin, eye, and respiratory irritation, alongside profound psychoactive effects[3].

SignalingPathway Precursor Phthalimide-d6 Precursor (Biologically Inactive) Active 2C-I-d6 (Free Amine) Accidental Deprotection Precursor->Active Hydrolysis Receptor 5-HT2A Receptor (GPCR) Active->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation SecondMsgr IP3 & DAG Production PLC->SecondMsgr Cleaves PIP2 Effect Intracellular Ca2+ Release & PKC Activation SecondMsgr->Effect Signaling Cascade

Fig 1. 5-HT2A signaling cascade illustrating the pharmacological risk of accidental deprotection.

Primary Engineering Controls (PECs) & PPE Matrix

To mitigate the risk of aerosolization and dermal exposure, handling must occur within a self-validating safety system. A Class II, Type B2 Biological Safety Cabinet (BSC) or a duct-vented chemical fume hood is mandatory[1]. Before initiating the workflow, validate the engineering controls by confirming the fume hood's magnehelic gauge indicates a negative pressure differential (typically >100 fpm face velocity).

Quantitative PPE Specifications:

PPE CategorySpecificationCausal RationaleReplacement Interval
Hand Protection Nitrile, >5 mil thickness, double-glovedPrevents breakthrough from lipophilic permeation and organic solvents used in dissolution.Every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesOrbital seal prevents fine phthalimide powder aerosol ingress[4].N/A (Reusable, decontaminate after use)
Body Protection Fluid-resistant lab coat + Tyvek sleevesMitigates electrostatic cling of powder to cotton fibers.Dispose of sleeves daily; wash coat weekly.
Respiratory P100 Particulate Filter / N95Filters >99.9% of airborne crystalline particulates if engineering controls fail[4].Dispose after single use or if breathing resistance increases.

Standard Operating Procedure (SOP): Aliquoting & Dissolution

Do not treat this as a standard powder transfer. The following self-validating protocol ensures both operator safety and the analytical integrity of the deuterated standard.

OperationalWorkflow PPE 1. PPE Donning Double Nitrile & N95 PEC 2. PEC Transfer Fume Hood / BSC PPE->PEC Weigh 3. Static Mitigation & Micro-weighing PEC->Weigh Dissolve 4. Dissolution (MeOH / Acetonitrile) Weigh->Dissolve Aliquot 5. Aliquoting PTFE-Capped Vials Dissolve->Aliquot Decon 6. Decontamination 10% Bleach -> EtOH Aliquot->Decon

Fig 2. Sequential operational workflow for safe handling, dissolution, and decontamination.

Step-by-Step Methodology:

  • Workspace Preparation: Line the fume hood with anti-static weighing paper.

    • Causality: Phthalimide derivatives are highly prone to electrostatic cling. Using anti-static paper prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Static Mitigation & Weighing: Use a grounded micro-spatula and an anti-static ionizer. Weigh the standard directly into a tared, amber glass vial.

    • Causality: The carbon-iodine bond is photosensitive; amber glass prevents UV-induced homolytic cleavage and subsequent degradation of your internal standard.

  • Dissolution: Add the organic solvent (e.g., LC-MS grade Methanol) directly to the vial while still inside the hood.

  • Sealing & Validation: Cap immediately with a PTFE-lined septum cap. Vortex the vial to visually validate complete dissolution (the solution should be entirely clear with no suspended particulates).

    • Causality: PTFE is chemically inert. Standard rubber septa will leach plasticizers into the organic solvent, introducing massive ion suppression and background noise in your mass spectrometer.

Spill Response & Chemical Disposal

Spill Protocol: Never dry-sweep the powder, as this generates hazardous dust[4]. If a spill occurs:

  • Cover the powder with an absorbent pad moistened with isopropanol to safely dissolve and capture the lipophilic compound.

  • Wipe the area with a 10% sodium hypochlorite (bleach) solution. The oxidative stress degrades the aromatic system, neutralizing its potential pharmacological activity.

  • Finish with a 70% ethanol wipe to remove bleach residue.

Disposal Plan: Dispose of all contaminated consumables (gloves, wipes, empty vials) in sealed, clearly labeled hazardous waste containers. Because the molecule contains an iodine atom, any solvent waste generated during your assays must be strictly segregated into Halogenated Organic Waste streams to comply with EPA/RCRA regulations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6
Reactant of Route 2
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.